(S)-12-Hydroxyoctadecanoic acid

概要

説明

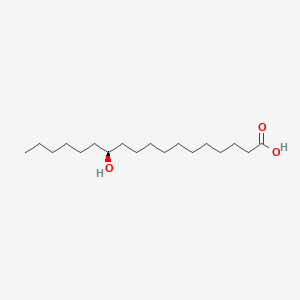

(S)-12-Hydroxyoctadecanoic acid (12-HSA), also known as (S)-12-hydroxystearic acid, is a chiral, saturated hydroxy fatty acid derived from the hydrogenation of ricinoleic acid in castor oil. Its molecular formula is C₁₈H₃₆O₃, with a hydroxyl group at the 12th carbon and a stereogenic center at this position . It is a waxy, brittle solid at ambient temperatures (melting point ~75°C) and exhibits low solubility in water but dissolves in organic solvents like ethanol, benzene, and isopropyl alcohol .

12-HSA is widely used in industrial and cosmetic applications:

- Lithium complex greases: Enhances heat stability and water resistance in automotive/industrial lubricants .

- Surfactant and emollient: Acts as a thickener in cosmetics (e.g., deodorants, lipsticks) due to its gelling properties .

- Polymer production: Forms durable thermosetting polymers for coatings and adhesives .

Its self-assembly into fibrillar networks in solvents underpins its role as a low-molecular-weight gelator (LMWG), enabling applications in drug delivery and soft materials .

準備方法

Industrial Chemical Synthesis via Hydrogenation of Castor Oil

The industrial production of 12-hydroxyoctadecanoic acid traditionally relies on the hydrogenation of castor oil, a natural source of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). This method involves sequential chemical transformations to yield the saturated hydroxy fatty acid .

Process Overview

-

Hydrogenation : Castor oil undergoes catalytic hydrogenation at 5 MPa and 185°C using nickel-aluminum catalysts to saturate the double bond in ricinoleic acid, forming 12-hydroxystearic acid .

-

Saponification : The hydrogenated oil is treated with alkaline solutions (pH 12) to hydrolyze triglycerides into sodium salts of 12-hydroxystearic acid .

-

Acidification : Dilute sulfuric acid is added to protonate the salts, yielding crude 12-hydroxystearic acid (pH 2) .

-

Decoloration : Hydrogen peroxide (15–30% concentration) bleaches impurities, with optimal results achieved at 25% H₂O₂ and 25-minute treatment .

-

Dehydration : Vacuum drying at 70–80°C reduces moisture content below 1% .

-

Pelletization : The product is sliced into 1–5 mm chips for industrial use .

Table 1: Optimization of Decoloration Parameters in Industrial Synthesis

| H₂O₂ Concentration (%) | H₂O₂ Dosage (% of Feedstock) | Treatment Time (min) | Purity (%) |

|---|---|---|---|

| 15 | 2 | 20 | 92 |

| 25 | 4 | 25 | 97 |

| 30 | 8 | 30 | 95 |

This method predominantly yields the (R)-enantiomer due to the chiral integrity of ricinoleic acid. Achieving the (S)-configuration necessitates post-synthesis resolution or alternative stereoselective routes.

Enzymatic Biosynthesis Using Enzyme Cascades

Recent advances in biocatalysis enable the stereoselective synthesis of hydroxy fatty acids. A two-step enzymatic cascade developed by Lee et al. (2019) converts ricinoleic acid to 12-hydroxyoctadecanoic acid with retention of configuration .

Key Enzymatic Steps

-

Dehydrogenation : A long-chain secondary alcohol dehydrogenase (SADH) from Micrococcus luteus oxidizes the hydroxyl group to a ketone, forming 12-ketostearic acid .

-

Reductive Amination : A variant amine transaminase (ATA) from Vibrio fluvialis catalyzes the conversion of the ketone to an alcohol, theoretically preserving stereochemistry .

Table 2: Performance Metrics of Enzymatic Biosynthesis

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| SADH (M. luteus) | Ricinoleic acid | 98 | N/A |

| ATA variant (V. fluvialis) | 12-Ketostearic acid | 71 | 99 (R) |

While this method achieves high enantiomeric excess for the (R)-enantiomer , modifying the transaminase’s active site could theoretically invert selectivity to produce the (S)-form . Computational protein engineering and directed evolution are promising avenues for such modifications.

Challenges in Enantioselective Synthesis of (S)-12-Hydroxyoctadecanoic Acid

Stereochemical Limitations

-

Natural Precursor Bias : Ricinoleic acid’s inherent (R)-configuration directs existing methods toward the (R)-enantiomer .

-

Lack of Stereoinversion Pathways : No industrial or enzymatic systems currently catalyze the inversion of the C12 hydroxyl group’s configuration.

Comparative Analysis of Preparation Methods

Table 3: Industrial vs. Enzymatic Synthesis

化学反応の分析

12-ヒドロキシステアリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてケト誘導体を形成することができます。

還元: カルボキシル基は還元されてアルコールを形成することができます。

エステル化: ヒドロキシル基は酸と反応してエステルを形成することができます。

これらの反応で一般的に使用される試薬と条件には以下のものがあります。

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

エステル化試薬: 無水酢酸、硫酸

科学的研究の応用

Personal Care Applications

(S)-12-Hydroxyoctadecanoic acid is extensively used in the cosmetics industry due to its emollient, surfactant, and thickening properties. Below are some key applications:

- Emollient in Skin Care Products : It enhances the texture and feel of lotions, creams, and gels.

- Surfactant in Cleansing Products : The compound acts as a cleansing agent in soaps and shampoos.

- Thickener : It is commonly used to thicken formulations such as cold creams and vanishing creams.

Table 1: Common Personal Care Products Containing this compound

| Product Type | Specific Uses |

|---|---|

| Lotions | Provides moisturizing effects |

| Creams | Enhances spreadability and texture |

| Deodorants | Acts as a stabilizer for active ingredients |

| Hair Styling Products | Improves hold and texture |

Industrial Applications

In addition to personal care products, this compound finds utility in various industrial applications:

- Lubricants : It is a key ingredient in the production of lithium-based greases, enhancing performance through improved heat stability and water resistance.

- Adhesives and Sealants : The compound is used in hot-melt adhesives due to its ability to create strong thermosetting polymers when reacted with acrylic esters.

- Plastics Processing : It serves as an additive in the production of PVC products, improving processing characteristics.

Table 2: Industrial Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Lubricants | Used in high-quality glycerol lubricants |

| Adhesives | Component in hot-melt adhesives |

| Plastics | Additive for PVC films and sheets |

Organogels for Drug Delivery

A study investigated the use of this compound in developing organogels for drug delivery systems. The research focused on its floating characteristics and depot properties when combined with sesame oil. The results indicated that organogels formulated with this compound demonstrated significant buoyancy and prolonged gastric retention times, making them suitable for controlled drug release applications .

Interaction with Lecithin

Research on the interaction between this compound and lecithin revealed that incorporating lecithin reduced absorbance in infrared spectra due to hydrogen bonding interactions. This study highlighted the potential for creating more effective gel formulations by optimizing the ratios of these components .

作用機序

12-ヒドロキシステアリン酸の作用機序には、脂質膜や酵素との相互作用が含まれます。12番目の炭素上のヒドロキシル基により、他の分子と水素結合を形成することができ、脂質二重層の流動性と安定性に影響を与えます。 この特性は、潤滑剤や乳化剤としての役割において重要です .

類似化合物との比較

Structural Analogs

A. 12-Hydroxydodecanoic Acid (C₁₂H₂₄O₃)

- Structure : Shorter chain (C12 vs. C18) with a hydroxyl group at C12.

- Properties : Lower molecular weight (216.32 g/mol) and melting point (~65°C).

- Applications : Used in biodegradable surfactants and antimicrobial agents. Less effective in high-temperature greases due to reduced chain length .

B. (R)-12-Hydroxyoctadecanoic Acid

- Structure : Enantiomer of (S)-12-HSA.

- Properties : Similar physical properties but distinct chiral self-assembly. The (R)-form exhibits helical aggregates in organic solvents, while the (S)-form forms lamellar bilayers .

- Applications : Both enantiomers are used in greases, but stereochemistry affects gelation efficiency in cosmetic formulations .

C. Stearic Acid (C₁₈H₃₆O₂)

- Structure : Lacks the hydroxyl group at C12.

- Properties : Higher hydrophobicity, melting point ~69°C.

- Applications: Common in soaps and plastics. Unlike 12-HSA, it cannot form gels or act as a surfactant .

Functional Analogs

A. Ricinoleic Acid (C₁₈H₃₄O₃)

- Structure : Unsaturated analog with a hydroxyl group at C12 (precursor to 12-HSA).

- Properties : Liquid at room temperature due to unsaturation.

- Applications : Used in lubricants and pharmaceuticals. Hydrogenation converts it to 12-HSA, enhancing thermal stability .

B. 12-Ketodeoxycholic Acid (C₂₄H₃₈O₄)

- Structure : Bile acid derivative with a ketone group at C12.

- Properties : Amphiphilic but lacks gelation capability.

- Applications : Used in drug delivery; contrasts with 12-HSA’s fibrillar network formation .

Analytical Methods Comparison

HPLC-ELSD is optimal for 12-HSA due to its compatibility with gradient elution and minimal sample preprocessing . GC requires derivatization, complicating analysis .

Research Findings

Self-Assembly : (S)-12-HSA forms lamellar bilayers in organic solvents, whereas the (R)-enantiomer creates helical structures. Adding lecithin disrupts fibrillar networks, reducing gel strength .

Thermal Stability : 12-HSA-based greases exhibit higher dropping points (~200°C) compared to stearic acid greases (~150°C) .

生物活性

(S)-12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid (12-HSA), is a saturated fatty acid derived from castor oil. Its unique structure, characterized by a hydroxyl group at the 12th carbon of the octadecanoic acid chain, imparts distinct biological activities that are being explored in various fields, including pharmaceuticals and cosmetics. This article delves into the biological activity of 12-HSA, supported by research findings, case studies, and data tables.

- Molecular Formula : C18H36O3

- Molecular Weight : 300.48 g/mol

- Appearance : Cream-colored flakes or powder

- Melting Point : Approximately 70°C

- Hydroxyl Value : Minimum 150 mg KOH/g

1. Antimicrobial Properties

Recent studies have demonstrated that 12-HSA significantly enhances the expression of antimicrobial peptides (AMPs) in skin cells. In vitro assays revealed that treatment with 12-HSA led to increased gene expression of various AMPs, which are crucial for skin immunity. For instance, skin explants treated with 12-HSA exhibited elevated levels of psoriasin and LL37 AMPs, contributing to long-lasting germ protection when incorporated into handwash formulations .

Table 1: Effects of 12-HSA on Antimicrobial Peptides

| Treatment | AMP Type | Expression Level |

|---|---|---|

| Control | Psoriasin | Baseline |

| 12-HSA | Psoriasin | Increased |

| Control | LL37 | Baseline |

| 12-HSA | LL37 | Increased |

2. Effects on Drug Delivery Systems

A study focused on the use of 12-HSA in organogels demonstrated its potential as a floating drug delivery system. The organogels formed with varying concentrations of 12-HSA showed excellent viscoelastic properties and prolonged gastric retention times in vivo. For instance, one formulation (F5) remained buoyant in the stomach for up to 12 hours while releasing cinnarizine slowly over a period of 24 hours .

Table 2: Characteristics of Organogels Containing 12-HSA

| Formulation | Floating Duration (hours) | Drug Release (%) after 24h |

|---|---|---|

| F1 | 6 | 50 |

| F3 | 8 | 60 |

| F5 | 12 | 65 |

Case Study: Skin Health Enhancement

In a controlled clinical trial, participants using a handwash containing 12-HSA showed significantly lower levels of E. coli recovery on their skin compared to those using a standard formulation. This suggests that products incorporating 12-HSA can enhance skin's natural defenses against pathogens .

Case Study: Floating Organogels

Research on organogels containing varying concentrations of this compound demonstrated their potential as effective drug delivery systems with prolonged gastric retention and controlled release properties. The study highlighted the formulation's ability to maintain buoyancy and achieve desired therapeutic outcomes over extended periods .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing (S)-12-hydroxyoctadecanoic acid, and how do they resolve structural ambiguities?

- Methodology : Infrared (IR) spectroscopy is critical for identifying hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The IR spectrum of 12-hydroxyoctadecanoic acid (SOLID, OIL MULL) shows distinct absorption bands at 3300–2500 cm⁻¹ (broad, -OH stretch) and 1700 cm⁻¹ (C=O stretch of carboxylic acid) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemical details. For example, the (S)-enantiomer exhibits chiral splitting patterns in -NMR when analyzed in chiral solvents .

- Data Contradictions : Some IR spectra report slight shifts in absorption bands due to polymorphism or solvent interactions (e.g., n-decane vs. ethanol). Cross-validation with X-ray diffraction (XRD) is recommended to confirm crystal packing .

Q. How can researchers optimize purification protocols for this compound to achieve >98% purity?

- Methodology : Recrystallization in non-polar solvents (e.g., hexane or n-decane) at controlled cooling rates minimizes impurities. The compound’s melting point (81–82°C) serves as a purity indicator; deviations suggest residual solvents or byproducts . High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak® IA) separates enantiomers, critical for stereospecific studies .

- Challenges : Polymorphic transitions during recrystallization may alter gelation properties. Differential Scanning Calorimetry (DSC) monitors phase transitions to ensure consistency .

Advanced Research Questions

Q. What molecular mechanisms underlie the thixotropic behavior of this compound-based organogels?

- Experimental Design : Rheological studies (oscillatory shear, strain sweep) quantify viscoelastic recovery. For example, gels with 1 wt% this compound in n-decane recover >90% storage modulus (G') within seconds post-shear, attributed to reversible hydrogen bonding and lamellar packing .

- Contradictions : Some studies report slower recovery in polar solvents (e.g., DMSO) due to competitive H-bonding. Atomic Force Microscopy (AFM) reveals fibrillar network density as a key variable .

Q. How does stereochemistry influence the self-assembly of this compound in supramolecular gels?

- Methodology : Compare (S)- and (R)-enantiomers using circular dichroism (CD) and vibrational CD (VCD) spectroscopy. The (S)-enantiomer forms helical fibrils with a 10 nm pitch in n-decane, while racemic mixtures exhibit disordered aggregates .

- Advanced Techniques : Molecular Dynamics (MD) simulations predict packing energetics. For example, the (S)-enantiomer’s 12-hydroxyl group stabilizes interdigitated bilayers via H-bonds, whereas racemic forms lack this alignment .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible organogel studies?

- Quality Control : Monitor reaction intermediates via thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Impurities like stearic acid (lacking the 12-hydroxyl group) reduce gelation efficiency by 40% .

- Standardization : Use a fixed cooling rate (e.g., 0.5°C/min) during sol-gel transitions to control spherulite size (5–20 µm), which impacts mechanical strength .

Q. Key Research Gaps and Contradictions

- Polymorphism : Conflicting reports on melting points (e.g., 47–76°C in industrial-grade vs. 81–82°C in pure enantiomers) suggest variable crystallinity .

- Chiral vs. Racemic Gels : While (S)-enantiomers form robust gels, racemic mixtures occasionally gelate at higher concentrations (2–3 wt%), complicating mechanistic models .

特性

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。